(endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
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Overview
Description
(endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (endo,exo)-7-Oxabicyclo(221)heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical processes
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A similar compound with a different substitution pattern.
Norbornene derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
(endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid stands out due to its oxygen bridge, which imparts unique reactivity and stability. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
CAS No. |
13136-04-4 |
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Molecular Formula |
C8H10O5 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
(1R,2S,3S,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6-/m1/s1 |
InChI Key |
GXEKYRXVRROBEV-JGWLITMVSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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